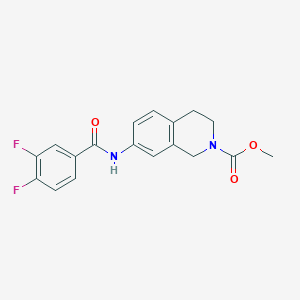

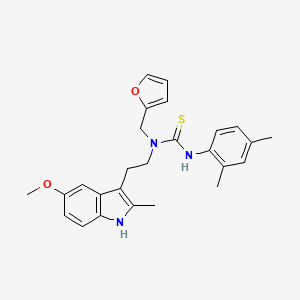

8-氯-4-((3,5-二氟苄基)氨基)-2-氧代-1,2-二氢喹啉-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products such as quinine and camptothecin .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline core, followed by various substitutions to add the chloro, difluorobenzylamino, and carboxylate groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, with various substituents at the 8, 4, and 3 positions. The presence of these different groups would likely confer unique chemical properties to the compound .Chemical Reactions Analysis

As an organic compound containing a quinoline ring, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic and nucleophilic substitutions, as well as reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the quinoline ring and the various substituent groups. Factors such as polarity, solubility, melting point, and boiling point would all be affected .科学研究应用

合成和生物活性

8-氯-4-((3,5-二氟苄基)氨基)-2-氧代-1,2-二氢喹啉-3-甲酸甲酯是一种化合物,因其在各种科学研究背景下的潜力而被探索,特别是关注其合成和生物活性。以下是详细说明这些领域的子标题:

合成和细胞毒活性

一项相关研究重点关注喹啉衍生物的合成,揭示了喹啉结构中的修饰可以影响对癌细胞的细胞毒活性。该研究强调了喹啉环上羧酰胺键位置的重要性及其对生物活性的影响,指出了针对特定癌症类型的药物开发的潜在途径(Bu 等人,2001)。

芳香亲核取代

通过芳香亲核取代等过程对喹啉衍生物的合成途径的研究对于开发具有特定特性的化合物至关重要。这些合成策略是药物化学的基础,能够创造出具有潜在治疗益处的分子(Ma 等人,2003)。

抗菌特性

还对喹啉衍生物的抗菌特性进行了研究,表明对革兰氏阳性和革兰氏阴性菌具有广谱活性。这项研究为新的抗菌剂开辟了可能性,特别是在对抗耐药菌株方面(Miyamoto 等人,1990)。

合成中的催化活性

该化合物的骨架已用于催化过程以合成含氮杂环,展示了喹啉衍生物在化学合成中的多功能性。这一研究领域突出了此类化合物在促进复杂化学反应中的作用,可能导致新材料和药物的产生(Zeng 等人,2009)。

安全和危害

未来方向

属性

CAS 编号 |

1251610-24-8 |

|---|---|

产品名称 |

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |

分子式 |

C18H13ClF2N2O3 |

分子量 |

378.76 |

IUPAC 名称 |

methyl 8-chloro-4-[(3,5-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C18H13ClF2N2O3/c1-26-18(25)14-16(22-8-9-5-10(20)7-11(21)6-9)12-3-2-4-13(19)15(12)23-17(14)24/h2-7H,8H2,1H3,(H2,22,23,24) |

InChI 键 |

QRPDSCZHGXKSMF-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2970031.png)

![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2970037.png)

![3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2970040.png)

![2-(5-Fluoropyrimidin-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2970041.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)